

Reaction conditions for coupling Tos-O-C4-NH-Boc

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Compound of Interest		
Compound Name:	Tos-O-C4-NH-Boc	
Cat. No.:	B3048755	Get Quote

An Application Note and Detailed Protocol for the Synthesis of tert-Butyl (4-(tosyloxy)butyl)carbamate (**Tos-O-C4-NH-Boc**)

Application Notes

Introduction

The compound tert-butyl (4-(tosyloxy)butyl)carbamate, herein referred to as **Tos-O-C4-NH-Boc**, is a versatile bifunctional linker molecule of significant interest to researchers in medicinal chemistry and drug development. This molecule incorporates three key features: a tosylate group, a flexible four-carbon alkyl chain, and a Boc-protected amine. The tosylate serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions for subsequent coupling reactions.[1] This dual functionality allows for the sequential and controlled introduction of different molecular fragments, making it a valuable building block in the synthesis of more complex molecules, including linkers for antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.

Principle

The synthesis of **Tos-O-C4-NH-Boc** is typically achieved in a two-step process starting from 4-amino-1-butanol. The first step involves the chemoselective protection of the primary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[2][3][4] This protection is crucial to prevent the amine from reacting in the subsequent tosylation step. The



second step is the conversion of the primary alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[5][6] The tosylate group is a significantly better leaving group than the original hydroxyl group, thus "activating" this position for subsequent coupling reactions.[1]

Experimental Protocols

Materials and Equipment

- 4-Amino-1-butanol
- Di-tert-butyl dicarbonate (Boc₂O)
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (Et₃N) or Pyridine
- 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
- Dichloromethane (DCM), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Hydrochloric acid (HCl), 1 M aqueous solution
- Brine (saturated NaCl aqueous solution)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
- · Round-bottom flasks
- Magnetic stirrer and stir bars
- Ice bath
- Separatory funnel



- Rotary evaporator
- Thin Layer Chromatography (TLC) plates and chamber
- Standard laboratory glassware and consumables

Protocol 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

This protocol details the N-Boc protection of 4-amino-1-butanol.

- To a round-bottom flask, add 4-amino-1-butanol (1.0 eq.) and dissolve it in a suitable solvent such as a mixture of THF and water.
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution.
- Slowly add an aqueous solution of sodium bicarbonate (or another suitable base like sodium hydroxide) to maintain a basic pH.[3][7]
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, remove the organic solvent using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate or DCM (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of tert-Butyl (4-(tosyloxy)butyl)carbamate (**Tos-O-C4-NH-Boc**)

This protocol describes the tosylation of the hydroxyl group of the Boc-protected amino alcohol.



- Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5][6]
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (Et₃N, 1.5 eq.) or pyridine (1.5 eq.) to the solution, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.), if desired.[5][6]
- Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[5]
- Continue stirring the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.[5]
- Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield pure tert-butyl (4-(tosyloxy)butyl)carbamate.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of tert-Butyl (4-hydroxybutyl)carbamate



Parameter	Condition	Reference
Starting Material	4-Amino-1-butanol	-
Reagents	Di-tert-butyl dicarbonate (Boc ₂ O)	[3][4]
Base	Sodium bicarbonate, Sodium hydroxide	[3][7]
Solvent	THF/Water, Dioxane/Water, Acetonitrile	[3]
Temperature	0 °C to Room Temperature	[3]
Reaction Time	12-24 hours	-
Typical Yield	>90%	[3]

Table 2: Summary of Reaction Conditions for the Synthesis of tert-Butyl (4-(tosyloxy)butyl)carbamate

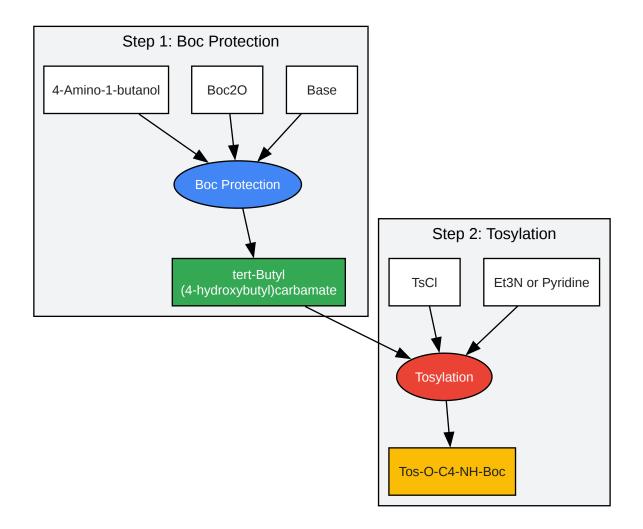
Parameter	Condition	Reference
Starting Material	tert-Butyl (4- hydroxybutyl)carbamate	-
Reagents	p-Toluenesulfonyl chloride (TsCl)	[1][5]
Base	Triethylamine (Et₃N), Pyridine	[1][5][6]
Catalyst (Optional)	4-Dimethylaminopyridine (DMAP)	[6]
Solvent	Dichloromethane (DCM), THF, Toluene	[5]
Temperature	0 °C to Room Temperature	[5][8]
Reaction Time	4-16 hours	[5]
Typical Yield	80-95%	[8]



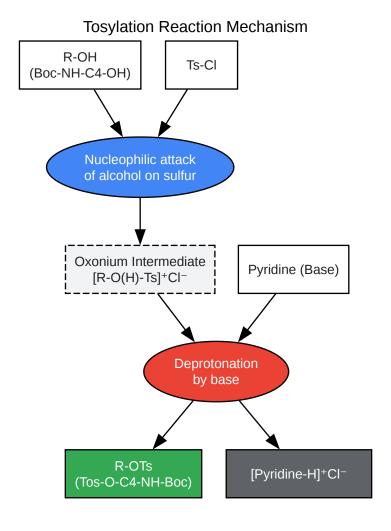


Visualizations









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